

Application Notes and Protocols for the Analytical Determination of 4-Chlorophenylurea

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Compound of Interest

Compound Name: 4-Chlorophenylurea

Cat. No.: B1664162

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These application notes provide detailed methodologies for the detection and quantification of **4-Chlorophenylurea** (also known as Forchlorfenuron or CPPU) in various sample matrices. The protocols focus on modern analytical techniques, ensuring high sensitivity and selectivity.

Introduction

4-Chlorophenylurea is a synthetic cytokinin used as a plant growth regulator to increase fruit size and yield.^[1] Its presence in food and environmental samples necessitates sensitive and reliable analytical methods for monitoring residues and ensuring consumer safety. This document outlines detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and an overview of Electrochemical Sensor-based detection.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantification of **4-Chlorophenylurea**. The method's principle lies in the separation of the analyte on a reversed-phase column and its detection by UV absorbance.

Quantitative Data Summary: HPLC-UV

Parameter	Value	Sample Matrix	Reference
Limit of Detection (LOD)	0.005 µg/g	Agricultural Products	[2]
Limit of Quantification (LOQ)	10 µg/kg	Fruits	[1]
Recovery	87.6 - 99.5%	Agricultural Products	[2]
Linearity (R ²)	>0.99	-	-
UV Detection Wavelength	260 - 265 nm	-	[3]

Experimental Protocol: HPLC-UV Analysis of **4-Chlorophenylurea** in Fruit Samples

This protocol details the analysis of **4-Chlorophenylurea** in fruit samples using Solid-Phase Extraction (SPE) for sample cleanup followed by HPLC-UV detection.

1. Sample Preparation (Solid-Phase Extraction - SPE)

- Homogenization: Homogenize a representative sample of the fruit.
- Extraction:
 - Weigh 15 g of the homogenized sample into a centrifuge tube.
 - Add 30 mL of ethyl acetate and shake vigorously for 5 minutes.
 - Centrifuge at 4000 rpm for 5 minutes.
- SPE Cartridge Conditioning:
 - Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Sample Loading:

- Load the supernatant from the extraction step onto the conditioned SPE cartridge.
- Washing:
 - Wash the cartridge with 5 mL of deionized water to remove polar interferences.
- Elution:
 - Elute the **4-Chlorophenylurea** from the cartridge with 5 mL of methanol.
- Final Preparation:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC-UV Instrumentation and Conditions

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
- Mobile Phase: Methanol:Water (65:35, v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- UV Detector Wavelength: 263 nm.

3. Calibration and Quantification

- Prepare a series of standard solutions of **4-Chlorophenylurea** in the mobile phase.
- Inject the standards to construct a calibration curve based on peak area versus concentration.

- Inject the prepared sample extract and quantify the **4-Chlorophenylurea** concentration using the calibration curve.

Experimental Workflow: HPLC-UV Analysis



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Caption: Workflow for **4-Chlorophenylurea** analysis by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity for the detection of **4-Chlorophenylurea**, making it ideal for trace-level analysis in complex matrices. The method utilizes Multiple Reaction Monitoring (MRM) for highly specific quantification.

Quantitative Data Summary: LC-MS/MS

Parameter	Value	Sample Matrix	Reference
Limit of Detection (LOD)	1 µg/kg	Fruits	
Limit of Quantification (LOQ)	2 µg/kg	Fruits	
Recovery	>70%	Fruits	
Ionization Mode	Electrospray Ionization Positive (ESI+)	-	

Experimental Protocol: LC-MS/MS Analysis of **4-Chlorophenylurea** in Soil Samples

This protocol describes the use of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by LC-MS/MS analysis.

1. Sample Preparation (QuEChERS)

- Extraction:
 - Weigh 10 g of sieved soil into a 50 mL centrifuge tube.
 - Add 10 mL of acetonitrile.
 - Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
 - Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg of Primary Secondary Amine (PSA) sorbent.
 - Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
- Final Preparation:
 - Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

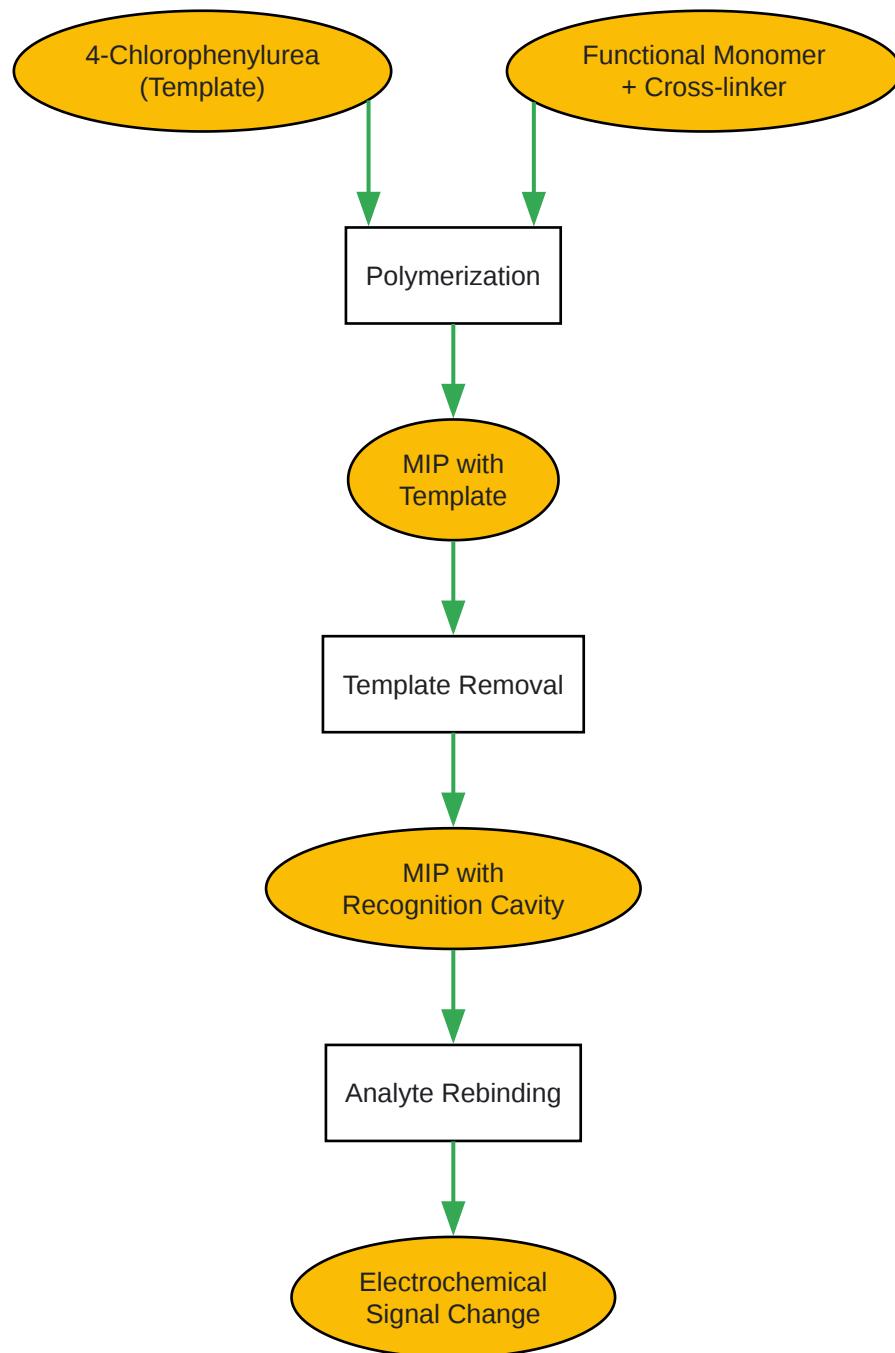
- LC System: A standard UHPLC or HPLC system.
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
- Mobile Phase:
 - A: Water with 0.1% formic acid

- B: Acetonitrile with 0.1% formic acid
- Use a suitable gradient program.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions:
 - Precursor Ion (m/z): 248.1
 - Product Ion for Quantification (m/z): 129.0
 - Product Ion for Confirmation (m/z): 93.1

3. Calibration and Quantification

- Prepare matrix-matched standard solutions to compensate for matrix effects.
- Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.
- Quantify **4-Chlorophenylurea** in the sample extracts using the matrix-matched calibration curve.

Experimental Workflow: LC-MS/MS Analysis



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